molecular formula C13H19F2O4P B2753274 (2R)-1-diethoxyphosphoryl-1,1-difluoro-2-phenylpropan-2-ol CAS No. 1093490-29-9

(2R)-1-diethoxyphosphoryl-1,1-difluoro-2-phenylpropan-2-ol

Cat. No.: B2753274
CAS No.: 1093490-29-9
M. Wt: 308.262
InChI Key: RWDXXPDOUZIVNY-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-diethoxyphosphoryl-1,1-difluoro-2-phenylpropan-2-ol is a fluorinated organophosphorus compound with the molecular formula C12H17F2O4P. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate typically involves the reaction of diethyl phosphite with a fluorinated alcohol under controlled conditions. One common method involves the use of diethyl phosphite and 1,1-difluoro-2-hydroxy-2-phenylpropane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-diethoxyphosphoryl-1,1-difluoro-2-phenylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-1-diethoxyphosphoryl-1,1-difluoro-2-phenylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, making it a potent inhibitor. The phosphonate group mimics the natural phosphate esters, allowing it to interfere with enzymatic processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl difluoromethylphosphonate
  • Diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate
  • Fluorinated quinolines

Uniqueness

(2R)-1-diethoxyphosphoryl-1,1-difluoro-2-phenylpropan-2-ol stands out due to its unique combination of fluorine atoms and a phosphonate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-1-diethoxyphosphoryl-1,1-difluoro-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2O4P/c1-4-18-20(17,19-5-2)13(14,15)12(3,16)11-9-7-6-8-10-11/h6-10,16H,4-5H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDXXPDOUZIVNY-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C)(C1=CC=CC=C1)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@](C)(C1=CC=CC=C1)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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